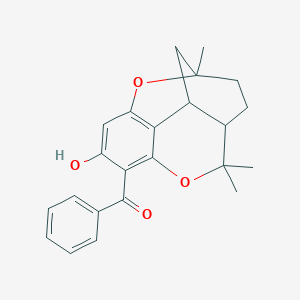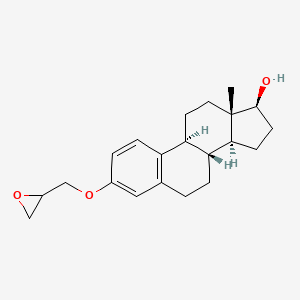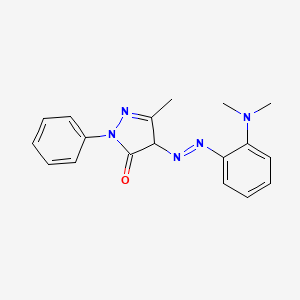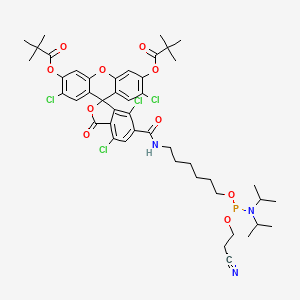![molecular formula C7H9BINO4 B12044845 2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044845.png)
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-yodoeteniL]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un grupo yodoeteniL y un anillo dioxazaborocano. Este compuesto es de interés en varios campos de la química debido a su potencial reactividad y aplicaciones en síntesis e investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-2-yodoeteniL]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona típicamente implica los siguientes pasos:
Formación del anillo dioxazaborocano: El paso inicial involucra la formación del anillo dioxazaborocano a través de una reacción de ciclización. Esto se puede lograr haciendo reaccionar un derivado de ácido bórico adecuado con un diol apropiado en condiciones ácidas.
Introducción del grupo yodoeteniL: El grupo yodoeteniL se introduce mediante una reacción de halogenación. Esto se puede hacer tratando el compuesto intermedio con yodo y una base adecuada, como carbonato de potasio, en un solvente orgánico como diclorometano.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, utilizar reactores de flujo continuo para un mejor control y emplear técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(E)-2-yodoeteniL]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo yodoeteniL puede participar en reacciones de sustitución nucleófila, donde el átomo de yodo es reemplazado por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas, alterando su estado de oxidación y potencialmente conduciendo a diferentes grupos funcionales.
Reacciones de cicloadición: El anillo dioxazaborocano puede participar en reacciones de cicloadición, formando sistemas de anillo más grandes o estructuras de anillo fusionadas.
Reactivos y condiciones comunes
Nucleófilos: Como aminas, tioles o alcóxidos para reacciones de sustitución.
Agentes oxidantes: Como peróxido de hidrógeno o permanganato de potasio para reacciones de oxidación.
Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio para reacciones de reducción.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de aminas, mientras que las reacciones de oxidación pueden producir compuestos que contienen carbonilo.
Aplicaciones Científicas De Investigación
2-[(E)-2-yodoeteniL]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas y compuestos heterocíclicos.
Biología: Posible uso en el desarrollo de moléculas bioactivas o como una sonda en estudios bioquímicos.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluso como intermedio en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de materiales avanzados, como polímeros o catalizadores.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-2-yodoeteniL]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona involucra su interacción con objetivos moleculares a través de sus grupos funcionales reactivos. El grupo yodoeteniL puede formar enlaces covalentes con sitios nucleófilos en biomoléculas, mientras que el anillo dioxazaborocano puede participar en química de coordinación, uniéndose a iones metálicos u otras especies deficientes en electrones.
Comparación Con Compuestos Similares
Compuestos similares
2-[(E)-2-bromoeteniL]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona: Estructura similar pero con un grupo bromoeteniL en lugar de un grupo yodoeteniL.
2-[(E)-2-cloroeteniL]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona: Contiene un grupo cloroeteniL, ofreciendo diferente reactividad y propiedades.
Singularidad
La presencia del grupo yodoeteniL en 2-[(E)-2-yodoeteniL]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona lo hace particularmente reactivo en reacciones de sustitución en comparación con sus análogos bromo y cloro. Esta reactividad única se puede explotar en varias aplicaciones sintéticas, convirtiéndolo en un compuesto valioso en química orgánica.
Propiedades
Fórmula molecular |
C7H9BINO4 |
|---|---|
Peso molecular |
308.87 g/mol |
Nombre IUPAC |
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C7H9BINO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ |
Clave InChI |
DVVPFXIZOZTSBN-NSCUHMNNSA-N |
SMILES isomérico |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/I |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044779.png)


![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)

![N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide](/img/structure/B12044809.png)
![2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12044824.png)
![(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044847.png)

